Oral Bioavailability: Small Molecule vs. Monoclonal Antibody Administration Routes
PF-06446846 hydrochloride demonstrates oral bioavailability and reduces plasma PCSK9 and total cholesterol in rats following oral gavage administration [1]. In contrast, PCSK9 monoclonal antibodies (evolocumab, alirocumab) require subcutaneous injection and are not orally bioavailable due to their proteinaceous nature [2]. This differentiation is critical for experimental models requiring oral dosing or for studies investigating small molecule pharmacokinetics.
| Evidence Dimension | Route of administration and oral bioavailability |
|---|---|
| Target Compound Data | Oral gavage administration reduces plasma PCSK9 and total cholesterol in rats |
| Comparator Or Baseline | Evolocumab and alirocumab: subcutaneous injection only; no oral bioavailability |
| Quantified Difference | Qualitative difference in administration route; oral bioavailability demonstrated for target compound |
| Conditions | In vivo rat model; target compound dosed at 5-50 mg/kg/day for 14 days via oral gavage [1]; monoclonal antibodies administered via subcutaneous injection [2] |
Why This Matters
Oral bioavailability enables in vivo dosing without injection, reducing animal handling stress and enabling certain experimental designs (e.g., chronic dosing studies, combination with oral statins) that are impractical with injectable biologics.
- [1] Lintner NG, McClure KF, Petersen D, et al. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain. PLoS Biol. 2017;15(3):e2001882. View Source
- [2] Ferri N, Ruscica M, Lupo MG, Vicenzi M, Sirtori CR, Corsini A. Pharmacological rationale for the very early treatment of acute coronary syndrome with monoclonal antibodies anti-PCSK9. Pharmacol Res. 2022;184:106439. View Source
